molecular formula C11H12N2O2 B8766990 Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- CAS No. 62089-84-3

Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)-

Cat. No.: B8766990
CAS No.: 62089-84-3
M. Wt: 204.22 g/mol
InChI Key: IJZZSWLXYHJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62089-84-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)urea

InChI

InChI=1S/C11H12N2O2/c12-11(15)13-9-5-6-10(14)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H3,12,13,15)

InChI Key

IJZZSWLXYHJDQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1NC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine and excess urea are mixed and heated until ammonia evolution ceases. The solid product, 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea, is washed with water, collected by filtration and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.5 g of 1,2,3,4-tetrahydro-1-naphthylurea in 50 ml of 50% aqueous acetic acid is cooled to below 5° C and 6.0 g of ceric ammonium nitrate added. After 5 minutes the mixture is diluted with water and extracted with 3 × 5 ml of ethyl acetate. The extracts are combined and evaporated to dryness to afford the crude title product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The following formula I 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea compounds are prepared by reacting 1,2,3,4-tetrahydro-4-oxo-1-naphthylisocyanate or isothiocyanate with the appropriately substituted amines, or by reacting 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine hydrochloride with the appropriately substituted isocyanates, isothiocyanates or carbamoyl chlorides by the process of Example 6. The compounds obtained are listed in Table I below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carbamoyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Equimolar quantities of 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine and ethylcarbamate are mixed and heated until ethanol is no longer released. The crude product, 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea is washed with water then with cold ethanol and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1,2,3,4-Tetrahydro-4-oxo-1-naphthylisocyanate (5.0 g) in tetrahydrofuran is added to a rapidly stirred aqueous concentrated ammonium hydroxide solution (excess) to afford 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.